molecular formula C19H14BrClN6OS B11266304 4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11266304
M. Wt: 489.8 g/mol
InChI Key: OCCUMTLQUOWLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the benzamide core. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, chlorinating agents for chlorination, and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole and thiadiazole rings play a crucial role in this binding process, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its combination of the triazole and thiadiazole rings with the benzamide core. This unique structure imparts specific properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H14BrClN6OS

Molecular Weight

489.8 g/mol

IUPAC Name

4-bromo-N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H14BrClN6OS/c1-10-3-8-14(9-15(10)21)27-11(2)16(24-26-27)17-22-19(29-25-17)23-18(28)12-4-6-13(20)7-5-12/h3-9H,1-2H3,(H,22,23,25,28)

InChI Key

OCCUMTLQUOWLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.